Methyl 13,14-epoxyabietate

Description

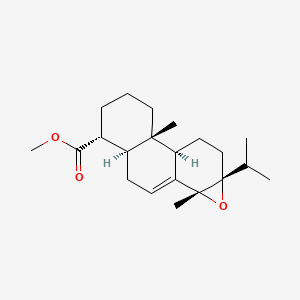

Methyl 13,14-epoxyabietate is a modified resin acid derivative derived from abietic acid, a key component of rosin. Structurally, it features a methyl ester group at the carboxylic acid position and an epoxide ring at the 13,14-positions of the abietane skeleton. Two stereoisomers exist: methyl 13,14(α)-epoxyabietate (α-epoxyabietate) and methyl 13,14(β)-epoxyabietate (β-epoxyabietate) (Fig. 5A–B) .

β-Epoxyabietate is of particular interest due to its identification as a significant allergen in gum rosin, with a concentration estimated at ~1% . Its synthesis involves epoxidation of methyl dehydroabietate, yielding high-purity (>99%) products under controlled conditions .

Properties

CAS No. |

55154-40-0 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methyl (1aR,3aS,4R,7aS,7bR,9aR)-1a,7a-dimethyl-9a-propan-2-yl-3a,4,5,6,7,7b,8,9-octahydro-3H-phenanthro[1,2-b]oxirene-4-carboxylate |

InChI |

InChI=1S/C21H32O3/c1-13(2)21-12-10-16-17(20(21,4)24-21)9-8-15-14(18(22)23-5)7-6-11-19(15,16)3/h9,13-16H,6-8,10-12H2,1-5H3/t14-,15+,16+,19+,20-,21-/m1/s1 |

InChI Key |

INTMBKXFXCEBHM-LPLZUFFLSA-N |

SMILES |

CC(C)C12CCC3C(=CCC4C3(CCCC4C(=O)OC)C)C1(O2)C |

Isomeric SMILES |

CC(C)[C@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC[C@H]4C(=O)OC)C)[C@]1(O2)C |

Canonical SMILES |

CC(C)C12CCC3C(=CCC4C3(CCCC4C(=O)OC)C)C1(O2)C |

Synonyms |

methyl 13,14-epoxyabietate methyl 13,14-epoxyabietate, (beta-epoxy)-stereoisome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structurally related compounds include:

- Di-(methyl dehydroabietate-15-yl)-peroxide (15-DAP) : A dimeric peroxide formed at the C15 position.

- Methyl 15-hydroperoxydehydroabietate (15-HPDA) : A hydroperoxide derivative at C13.

- Glyceryl triabietate (GTA) : A glycerol ester of abietic acid.

Cross-Reactivity Patterns

Guinea pig sensitization studies reveal distinct cross-reactivity profiles (Table 8, ):

This suggests divergent antigen formation mechanisms:

- Peroxides (15-DAP, 15-HPDA) : Generate alkoxy radicals via homolytic cleavage, binding skin proteins .

- Epoxides : React directly with nucleophilic protein residues, bypassing radical pathways .

Presence in Natural and Modified Rosins

- β-Epoxyabietate is uniquely detected in gum rosin via GC/MS but absent in tall oil rosin .

- 15-DAP is present in both gum and tall oil rosin, albeit at low concentrations (0.3%) .

- Unmodified abietic acid derivatives (e.g., GTA) are absent in natural rosin but synthesized for industrial applications .

Research Findings and Implications

Synthetic Pathways : Epoxidation yields higher-purity products compared to peroxide formation, which requires stringent radical control .

Analytical Detection : β-Epoxyabietate is identified via GC/MS (retention time: 14.3 min; fragmentation pattern: m/z 316, 299) .

Q & A

Q. What are the key structural features of methyl 13,14-epoxyabietate, and how do its α- and β-epoxide isomers differ in reactivity or biological activity?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry at the epoxide group (C13-C14). For example, α- and β-epoxide isomers (Figure 5A and 5B in ) exhibit distinct coupling constants in -NMR due to differences in dihedral angles. X-ray crystallography can confirm spatial arrangements, while comparative bioassays (e.g., allergenic activity studies) reveal divergent biological behaviors. Researchers should prioritize chiral separation techniques (e.g., chiral HPLC) when isolating isomers for functional studies .

Q. How can researchers ensure accurate identification of this compound in complex mixtures, such as oxidized rosin derivatives?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with retention time alignment in gas chromatography (GC-MS) or liquid chromatography (LC-MS). Cross-reference with authentic standards and databases (e.g., CAS 510-39-4 for related anhydrides, as noted in ). Confounders like maleopimaric acid derivatives (CHO) require careful differentiation via fragmentation patterns in MS/MS spectra .

Q. What synthetic routes are commonly used to prepare this compound, and what purity challenges arise?

- Methodological Answer : Epoxidation of methyl abietate precursors using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) is standard. Purity issues stem from byproducts like peroxides (e.g., 15-DAP in ) or hydroperoxides. Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) and monitoring by thin-layer chromatography (TLC) is recommended. Purity validation should include -NMR to confirm absence of oxidized byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in allergenic activity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from isomer-specific effects or model-specific immune responses. Design dose-response studies using isolated α- and β-epoxide isomers ( ) in parallel in vitro (e.g., dendritic cell activation assays) and in vivo (murine sensitization models). Apply statistical meta-analysis to reconcile data, controlling for variables like solvent carriers (e.g., ethanol in ) that may modulate reactivity .

Q. What strategies optimize the stability of this compound during long-term storage or experimental use?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent epoxide ring opening or peroxide formation ( ). Monitor degradation via periodic FT-IR analysis (e.g., loss of epoxy C-O-C stretch at ~1250 cm). For aqueous experiments, use stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/v, but validate compatibility with biological assays .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins like Toll-like receptors (TLRs) or cytochrome P450 enzymes. Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic binding data. Compare α- and β-isomer interactions to elucidate stereochemical influences on activity .

Data Analysis and Reporting Standards

Q. What criteria should guide the reporting of this compound research to ensure reproducibility?

- Methodological Answer : Adhere to the Standards for Reporting Qualitative Research (SRQR) framework ( ):

- Transparency : Disclose synthetic routes, purification steps, and isomer ratios.

- Validation : Include negative controls (e.g., non-epoxidated analogs) in bioassays.

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons, avoiding "inductive fallacy" () by limiting generalizations beyond experimental conditions.

- Data Availability : Share raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .

Table: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.